Potent selective androgen receptor modulator (SARM) (IC50 = 30 nM). Steroidal compound. Exhibits limited effects on reproductive tissues and sebaceous glands; does not repress AP-1-sensitive MMP-1 reporter. Inhibits 5α-reductase type I and II (IC50 values are 2 and 3 nM respectively).
Synthesis Analysis
While the specific synthesis pathway for TFM-4AS-1 hasn't been detailed in the provided abstracts, its close structural similarity to Cl-4AS-1, a full AR agonist, suggests a related synthetic route. [] Further investigation into the primary research articles cited in the abstracts is necessary to obtain a detailed synthesis analysis.
Molecular Structure Analysis
TFM-4AS-1 is a 4-aza-steroidal compound. [] Detailed structural information, including bond lengths, angles, and spatial arrangements, would require access to the full research articles or supporting information related to its development.
Mechanism of Action
TFM-4AS-1 exerts its effects by binding to the androgen receptor (AR). [] Unlike full agonists like dihydroxytestosterone (DHT) and Cl-4AS-1, TFM-4AS-1 demonstrates partial agonist activity, only partially activating the AR-dependent MMTV promoter. [] It also exhibits antagonistic activity by interfering with the N-terminal/C-terminal interaction within the AR, a crucial step for full receptor activation. [] This unique combination of partial agonism and antagonism contributes to its tissue-selective effects, promoting anabolic activity in bone and muscle while minimizing activity in reproductive tissues and sebaceous glands. []
Applications
Investigating tissue-selective androgen receptor modulation: TFM-4AS-1 serves as a valuable tool for studying the intricacies of tissue-selective AR modulation. [] Its unique pharmacological profile, characterized by partial agonism and antagonism, allows researchers to dissect the molecular mechanisms underlying tissue-specific AR responses.
Developing novel therapeutics for muscle wasting and osteoporosis: The anabolic effects of TFM-4AS-1 in bone and muscle, coupled with its reduced activity in reproductive tissues, make it a promising candidate for developing therapies for conditions like frailty, muscle wasting, and osteoporosis. [] By selectively targeting AR signaling in specific tissues, TFM-4AS-1 offers a potential therapeutic avenue with a reduced risk of unwanted side effects.
Predicting the combined effects of androgen receptor ligands: Research has explored the use of TFM-4AS-1 in mixture studies with other AR ligands, including full agonists and antagonists. [] These studies provide valuable insights into the complex interplay between different types of AR ligands and help develop predictive models for assessing the combined effects of environmental chemicals that may act as AR modulators.
Related Compounds
Cl-4AS-1
Compound Description: Cl-4AS-1 is a full androgen receptor (AR) agonist, belonging to the 4-aza-steroidal class of AR ligands. It demonstrates strong activation of the AR and mimics the effects of dihydrotestosterone (DHT) in various cell-based assays and in vivo studies. [, ] Cl-4AS-1 effectively induces the expression of AR-dependent genes and promotes the growth of androgen-responsive tissues. [, ]
Relevance: Cl-4AS-1 is structurally similar to TFM-4AS-1, differing only in the presence of a chlorine atom instead of a trifluoromethyl group at a specific position on the steroid scaffold. [] This minor structural modification leads to distinct pharmacological profiles, with Cl-4AS-1 acting as a full agonist and TFM-4AS-1 exhibiting partial agonist and tissue-selective effects. [] Both compounds are members of the 4-aza-steroidal class of AR ligands. []
Dihydrotestosterone (DHT)
Compound Description: Dihydrotestosterone (DHT) is a potent endogenous androgen hormone that acts as a full agonist of the androgen receptor (AR). [, ] It plays a critical role in the development and maintenance of male sexual characteristics and is involved in various physiological processes. [, ] DHT binds to the AR with high affinity, inducing a conformational change that leads to its activation and subsequent transcriptional regulation of target genes. [, ]
Relevance: DHT serves as a key reference compound in studies investigating the pharmacological properties of novel AR ligands, including TFM-4AS-1. [, ] Comparisons between the activities of TFM-4AS-1 and DHT in various assays help elucidate the unique pharmacological profile of TFM-4AS-1, particularly its partial agonist and tissue-selective characteristics. [, ] Additionally, TFM-4AS-1 is designed to interact with the same androgen receptor target as DHT, highlighting a shared mechanism of action. []
BMS564929
Compound Description: BMS564929 is a potent and selective androgen receptor (AR) agonist. [] It exhibits high binding affinity for the AR and demonstrates strong androgenic activity. []
Relevance: BMS564929 was used as a full AR agonist alongside TFM-4AS-1 (partial agonist) and MDV3100 (antagonist) in studies evaluating the predictive capabilities of the Generalized Concentration Addition (GCA) model for mixtures of AR ligands. [] These compounds were chosen to represent different classes of AR ligands based on their intrinsic activities, allowing for the assessment of the GCA model's accuracy in predicting the combined effects of diverse AR ligands. []
MDV3100
Compound Description: MDV3100 (also known as enzalutamide) is a competitive androgen receptor (AR) antagonist. [] It binds to the AR, preventing the binding of androgens, such as dihydrotestosterone (DHT), and inhibiting AR-mediated signaling. [] MDV3100 is used clinically to treat prostate cancer, particularly in cases where tumors rely on androgen signaling for growth and survival. []
Relevance: MDV3100 was employed as a competitive AR antagonist in conjunction with TFM-4AS-1 (partial agonist) and BMS564929 (full agonist) to assess the predictive accuracy of the Generalized Concentration Addition (GCA) model for mixtures of AR ligands. [] The selection of these compounds, representing distinct classes of AR ligands (full agonist, partial agonist, and antagonist), allowed for a comprehensive evaluation of the GCA model's performance in predicting the combined effects of diverse AR modulators. []
FTBU-1
Compound Description: FTBU-1 is a selective androgen receptor modulator (SARM) that displays partial agonist activity coupled with antagonism of the N-terminal/C-terminal interaction within the androgen receptor (AR). [] This unique pharmacological profile contributes to its tissue-selective effects, promoting anabolic actions in bone and muscle while minimizing effects on reproductive organs. []
Relevance: FTBU-1 serves as a crucial comparative compound to TFM-4AS-1, as both compounds exhibit similar biochemical properties, including partial agonist activity and antagonism of the N-terminal/C-terminal interaction within the AR, leading to their classification as SARMs. [] The identification of these structurally unrelated compounds with shared pharmacological profiles strengthens the understanding of the structure-activity relationships underlying tissue selectivity among AR ligands. [] The authors propose that TFM-4AS-1 and FTBU-1 represent two new classes of SARMs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Quercetin is a polyphenolic flavonoid with potential chemopreventive activity. Quercetin, ubiquitous in plant food sources and a major bioflavonoid in the human diet, may produce antiproliferative effects resulting from the modulation of either EGFR or estrogen-receptor mediated signal transduction pathways. Although the mechanism of action of action is not fully known, the following effects have been described with this agent in vitro: decreased expression of mutant p53 protein and p21-ras oncogene, induction of cell cycle arrest at the G1 phase and inhibition of heat shock protein synthesis. This compound also demonstrates synergy and reversal of the multidrug resistance phenotype, when combined with chemotherapeutic drugs, in vitro. Quercetin also produces anti-inflammatory and anti-allergy effects mediated through the inhibition of the lipoxygenase and cyclooxygenase pathways, thereby preventing the production of pro-inflammatory mediators. Quercetin is a flavonoid found in many foods and herbs and is a regular component of a normal diet. Extracts of quercetin have been used to treat or prevent diverse conditions including cardiovascular disease, hypercholesterolemia, rheumatic diseases, infections and cancer but have not been shown to be effective in clinical trials for any medical condition. Quercetin as a nutritional supplement is well tolerated and has not been linked to serum enzyme elevations or to episodes of clinically apparent liver injury. Quercetin, also known as sophoretin or meletin, belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, quercetin is considered to be a flavonoid lipid molecule. Quercetin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Quercetin has been detected in multiple biofluids, such as urine and blood. Within the cell, quercetin is primarily located in the membrane (predicted from logP). Quercetin exists in all eukaryotes, ranging from yeast to humans. Quercetin is also a parent compound for other transformation products, including but not limited to, isorhamnetin, rhamnacene, and quercetin 7, 3', 4'-trimethyl ether. Quercetin is a bitter tasting compound that can be found in a number of food items such as wild celery, coriander, herbs and spices, and pear. This makes quercetin a potential biomarker for the consumption of these food products. Quercetin is a potentially toxic compound.
Procaterol is a member of quinolines. A long-acting beta-2-adrenergic receptor agonist. It is a potent bronchodilator that may be administered orally or by aerosol inhalation. A long-acting beta-2-adrenergic receptor agonist.
Sarecycline, also known as WC-3035 and P005672, is a novel, tetracycline-derived, narrow-spectrum antibiotic being developed for use as an oral once daily antibiotic treatment for patients suffering from moderate to severe acne vulgaris. Sarecycline was designed by Paratek as a narrow-spectrum antibiotic with anti-inflammatory activity and the potential for a favorable tolerability profile.
SR 142948A is a non-peptide neurotensin receptor antagonist. It affects the expression of c-Fos and has properties of antipsychotic agent. SR142948A blocks hypothermia and analgesia induced by neurotensin. It blocks the increase in the concentration of Ca+2 induced by the activation of phospholipase C in CHO cell model.
Siponimod, also known as Mayzent, by Novartis, is a new drug formulated for the management of Multiple Sclerosis (MS). It was approved by the FDA on March 26, 2019 and by Health Canada on February 20, 2020. This drug is considered a sphingosine-1-phosphate (S1P) receptor modulator and is thought to play a role in suppressing the central nervous system inflammation that is associated with MS. Multiple Sclerosis (MS) is an autoimmune disease of the central nervous system that is chronic and inflammatory, disrupting communication between the brain and other parts of the body. Most patients diagnosed with this illness experience their initial disease symptoms between the age of 20 to 40, often the most productive years of life. Symptoms may include but are not limited to fatigue, gait changes, bowel or bladder dysfunction, abnormal muscle twitching, vision disturbance, and depressing or mood swings. MS is one of the most common causes of neurological disability in young adults and is found to occur more frequently in women than in men. Siponimod is a Sphingosine 1-phosphate Receptor Modulator. The mechanism of action of siponimod is as a Sphingosine 1-Phosphate Receptor Modulator. Siponimod is an orally available immunomodulatory drug used to treat relapsing forms of multiple sclerosis. Siponimod is associated with transient serum enzyme elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited. Siponimod is an orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, siponimod targets and binds to S1P receptors 1 and 5 on lymphocytes. This prevents the egress of lymphocytes from lymph nodes, thereby reducing both the number of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues, such as the central nervous system (CNS). This prevents lymphocyte-mediated immune response and may reduce inflammation. S1P plays a key role in lymphocyte migration from lymphoid tissues. Siponimod does not target S1P receptor 3, the activation of which may be responsible for adverse effects such as bradycardia associated with other S1P receptor modulators.
PS372424 HCl is a specific agonist of human CXCR3. It has been shown to induce phosphorylation of ERK and block CXCL11 induced migration of CD45+ cells to air pouches generated on humanized mice.
Talmapimod, also known as SCIO-469, is an orally bioavailable, small-molecule, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activities. Talmapimod specifically binds to and inhibits the phosphorylation of p38 MAPK, which may result in the induction of tumor cell apoptosis, the inhibition of tumor cell proliferation, and the inhibition of tumor angiogenesis. This agent may also enhance proteasome inhibitor-induced apoptosis.